(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom in an aryl group and hydroxyl groups. This specific compound features a fluorine atom at the meta position and a propylcarbamoyl group at the para position relative to the boronic acid functionality. The molecular formula for (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is , with a molecular weight of approximately 237.04 g/mol. The presence of the fluorine atom and the propylcarbamoyl group may influence its chemical reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
As (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid is primarily a synthetic intermediate, a specific mechanism of action in biological systems is not applicable. However, in Suzuki-Miyaura couplings, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the organic halide partner [].
Scientific literature suggests that (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid may be a valuable building block for the synthesis of more complex molecules. Here are some examples of its potential applications in scientific research:
(3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid has potential applications in:
The synthesis of (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid typically involves several steps:
Interaction studies involving (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid can provide insights into its binding affinities and mechanisms of action. Such studies often utilize techniques like:
These studies are crucial for understanding how this compound might function therapeutically.
Several compounds share structural similarities with (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid | 0.81 | Methyl group instead of propyl; different electronic properties. |
(3-Fluoro-2-formylphenyl)boronic acid | 0.72 | Formyl group alters reactivity; potential for different reaction pathways. |
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid | 0.80 | Cyclohexane ring adds steric bulk; may affect solubility and reactivity. |
(3-(Dimethylcarbamoyl)phenyl)boronic acid | 0.79 | Dimethyl substitution alters sterics and electronics compared to propyl. |
The unique combination of the fluorine atom and propylcarbamoyl moiety in (3-Fluoro-4-(propylcarbamoyl)phenyl)boronic acid distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity differently than others in its class.